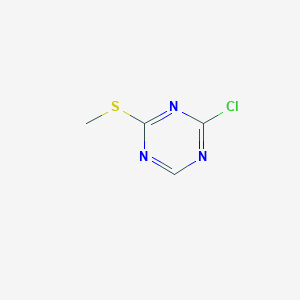

2-Chloro-4-(methylsulfanyl)-1,3,5-triazine

Description

Structure

3D Structure

Properties

CAS No. |

61810-07-9 |

|---|---|

Molecular Formula |

C4H4ClN3S |

Molecular Weight |

161.61 g/mol |

IUPAC Name |

2-chloro-4-methylsulfanyl-1,3,5-triazine |

InChI |

InChI=1S/C4H4ClN3S/c1-9-4-7-2-6-3(5)8-4/h2H,1H3 |

InChI Key |

GRTKXSLSIJYUDJ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=NC=N1)Cl |

Origin of Product |

United States |

Contextualization Within Sym Triazine Chemistry and Derivative Landscapes

The chemistry of 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine is best understood within the broader context of 1,3,5-triazine (B166579) (or s-triazine) derivatives. The parent 1,3,5-triazine is a six-membered aromatic ring composed of alternating carbon and nitrogen atoms. wikipedia.org The landscape of its derivatives is vast and dominated by compounds synthesized from the readily available and inexpensive starting material, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.net

Cyanuric chloride is a highly reactive compound where the three chlorine atoms can be displaced by a variety of nucleophiles. clockss.org A key feature of its reactivity is the ability to perform these substitutions sequentially and selectively by carefully controlling the reaction temperature. The first chlorine atom is the most reactive and can be substituted at low temperatures (around 0-5°C), the second requires moderately increased temperatures (room temperature to ~40°C), and the third requires higher temperatures or more forcing conditions (reflux).

This differential reactivity is the cornerstone of sym-triazine derivative synthesis, allowing for the creation of unsymmetrically substituted triazines. This compound is a prime example of such a derivative, likely synthesized as an intermediate. It would be formed by the reaction of cyanuric chloride with one equivalent of a sulfur nucleophile like methanethiolate at a low temperature. The resulting compound retains a reactive chlorine atom, which can be subsequently displaced by another nucleophile (such as an amine or an alkoxide) at a higher temperature to yield a di-substituted triazine. This stepwise approach is fundamental for building libraries of complex triazine-based molecules. nih.gov

The landscape of sym-triazine derivatives is incredibly diverse, with applications ranging from agriculture to materials science. The specific substituents on the triazine ring dictate the compound's properties and function. For instance, amino-substituted triazines are foundational to many herbicides, while other derivatives form the basis of reactive dyes that covalently bond to fabrics. wikipedia.org The presence of a methylsulfanyl group, as in the title compound, alongside a reactive chlorine, offers a pathway to molecules with mixed functionalities, a highly desirable characteristic in medicinal chemistry and materials design.

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) | C₃Cl₃N₃ | Symmetrical triazine with three reactive chlorine atoms. |

| 2,4-Dichloro-6-(methylthio)-1,3,5-triazine | C₄H₃Cl₂N₃S | A related intermediate with two chlorine atoms and one methylsulfanyl group. echemi.com |

| 2-Chloro-4,6-bis(methylthio)-1,3,5-triazine | C₅H₆ClN₃S₂ | A di-substituted triazine featuring one chlorine and two methylsulfanyl groups. nih.gov |

| 2-(Methylsulfanyl)-1,3,5-triazine | C₄H₅N₃S | A mono-substituted triazine without chlorine atoms. chemsynthesis.com |

Historical Evolution of 1,3,5 Triazine Synthesis and Research

The 1,3,5-triazine (B166579) ring is one of the oldest known heterocyclic systems in organic chemistry. researchgate.netglobalscitechocean.com Early research focused on the fundamental synthesis and characterization of the core structure and its simplest derivatives, such as melamine and cyanuric acid. wikipedia.org A classical method for synthesizing the triazine ring is the Pinner triazine synthesis, which involves the reaction of an alkyl or aryl amidine with phosgene. wikipedia.org Another common method is the trimerization of nitrile compounds. wikipedia.org

The trajectory of triazine research underwent a dramatic expansion in the mid-20th century, largely driven by industrial applications. A pivotal moment was the discovery of the herbicidal properties of certain amino-substituted s-triazines by J.R. Geigy, Ltd., in Switzerland in 1952. researchgate.net This led to the development and commercialization of major herbicides like simazine and atrazine (B1667683), which are derivatives of 2-chloro-4,6-bis(amino)-1,3,5-triazine. This discovery sparked intensive research into the synthesis of a vast number of triazine derivatives to explore their biological activities and structure-activity relationships.

The industrial-scale availability of cyanuric chloride was a critical enabler of this research boom. Its utility as a trifunctional linker led to another significant application in the textile industry with the development of reactive dyes. These dyes contain a chlorinated triazine unit that forms a covalent chemical bond with the hydroxyl groups of cellulose (B213188) fibers, resulting in excellent color fastness. wikipedia.org

Throughout this period of intense industrial and academic research, a deep understanding of the stepwise nucleophilic substitution on the cyanuric chloride ring was developed. This foundational knowledge enabled chemists to design and synthesize complex, multi-functionalized triazines with precision, paving the way for the creation of specific intermediates like 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine for more specialized applications.

Research Trajectories and Academic Significance of the Compound

Conventional Synthetic Approaches

Conventional methods for synthesizing the 1,3,5-triazine (B166579) core and its derivatives have been the bedrock of triazine chemistry for decades. These approaches primarily rely on the unique reactivity of cyanuric chloride or the construction of the triazine ring from acyclic precursors.

Nucleophilic Displacement of Halides on Cyanuric Chloride Core

The most prevalent and practical method for synthesizing asymmetrically substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) core. nih.gov This process is highly controllable due to the differential reactivity of the three chlorine atoms. The substitution of the first chlorine atom deactivates the ring, making the subsequent substitution of the second chlorine atom require more forcing conditions, and the third even more so. nih.gov

This temperature-dependent reactivity allows for the stepwise and selective introduction of different nucleophiles. researchgate.net The synthesis of this compound exemplifies this strategy. The process typically involves two main steps:

First Substitution: Reaction of cyanuric chloride with one equivalent of sodium methanethiolide (the nucleophile) at a low temperature, typically around 0°C. This selectively displaces one chlorine atom to yield 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine.

Second Substitution: To produce a related, fully substituted triazine, the temperature is raised (e.g., to room temperature or higher), and a second, different nucleophile (such as an amine or an alcohol) is introduced to displace one of the remaining two chlorine atoms, leaving the target compound's parent structure, this compound, if the reaction is stopped, or forming a trisubstituted product if a third nucleophile is added at an even higher temperature. nih.govnih.gov

The general order of reactivity for different classes of nucleophiles with cyanuric chloride has been established as alcohols > thiols > amines. nih.gov The choice of solvent and base is also critical for controlling the reaction's selectivity and yield. researchgate.net

| Substitution Step | Typical Nucleophile | Reaction Temperature | Common Base | Solvent | Product Type |

|---|---|---|---|---|---|

| 1st Chlorine | R-SH / R-SNa | 0 - 5°C | K₂CO₃, NaHCO₃, DIPEA | Acetone, THF, DCM | 2,4-Dichloro-6-(R-sulfanyl)-1,3,5-triazine |

| 2nd Chlorine | R₂-NH | 25 - 60°C | K₂CO₃, DIPEA | THF, DMF | 2-Chloro-4-(R-sulfanyl)-6-(amino)-1,3,5-triazine |

| 3rd Chlorine | R₃-OH / R₃-ONa | 80 - 120°C | NaH, K₂CO₃ | DMF, Dioxane | 2-(Alkoxy)-4-(R-sulfanyl)-6-(amino)-1,3,5-triazine |

Synthesis via Condensation and Cyclization Reactions

An alternative classical approach to the 1,3,5-triazine ring involves the [3+3] or [2+2+2] cyclocondensation of smaller nitrogen- and carbon-containing precursors. The most common method in this category is the cyclotrimerization of nitriles. wikipedia.org While this method is highly effective for producing symmetrically substituted triazines (from a single nitrile precursor), achieving asymmetrically substituted products like this compound is more complex. researchgate.net

Controlled cross-cyclotrimerization of two or three different nitriles can yield asymmetrical triazines, but this often leads to a mixture of products, posing significant purification challenges. acs.orgnih.gov The reaction typically requires harsh conditions, though milder, catalyst-based methods have been developed using Lewis acids or microwave irradiation. chim.it

Other condensation strategies involve reacting amidines or biguanides with various reagents. For instance, substituted 2,4-diamino-1,3,5-triazines can be prepared by reacting cyanoguanidine with nitriles. chim.it A three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines has also been developed to produce dihydro-1,3,5-triazines, which can then be aromatized. researchgate.netnih.gov While versatile, these methods are less direct for synthesizing the specific chloro- and methylsulfanyl- substitution pattern of the target compound compared to the cyanuric chloride route.

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods for preparing substituted triazines. These strategies often offer higher yields, greater molecular diversity, and more environmentally benign conditions.

Organometallic Cross-Coupling Reactions (e.g., Pd- or Ni-catalyzed processes)

Palladium- and nickel-catalyzed cross-coupling reactions have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and their application to chlorotriazine chemistry has expanded the synthetic possibilities. acs.org These reactions are typically used to introduce aryl, heteroaryl, or alkyl groups onto the triazine ring by replacing a chlorine atom.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reacts a chlorotriazine with an organoboron reagent (boronic acid or ester).

Stille Coupling: Uses an organotin reagent.

Sonogashira Coupling: Couples a chlorotriazine with a terminal alkyne. researchgate.net

Buchwald-Hartwig Amination: Forms a C-N bond with an amine, offering an alternative to direct nucleophilic substitution that can be advantageous for less reactive amines. nih.gov

In the context of this compound, this compound could serve as a substrate for a subsequent cross-coupling reaction to replace the final chlorine atom, thereby creating a diverse range of trisubstituted triazines. For example, reacting it with an arylboronic acid under Suzuki conditions would yield a 2-aryl-4-(methylsulfanyl)-6-substituted-1,3,5-triazine. The reactivity of related compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) in Pd- or Ni-catalyzed processes with various organometallic reagents (organostannanes, Grignard reagents, organoalanes) has been well-documented, demonstrating the feasibility of this approach. researchgate.net

| Reaction Name | Catalyst System (Example) | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Ar-B(OH)₂ | C-C (aryl) |

| Stille | Pd(OAc)₂/XPhos | Ar-Sn(Bu)₃ | C-C (aryl) |

| Sonogashira | Pd/C, PPh₃, CuI | R-C≡CH | C-C (alkynyl) |

| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | R₂NH | C-N |

| Negishi | NiCl₂(dppe) | Ar-ZnCl | C-C (aryl) |

One-Pot and Multicomponent Reaction Design

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates. This approach saves time, resources, and reduces waste.

The classical sequential substitution of cyanuric chloride can itself be considered a one-pot process, as nucleophiles are added sequentially to the same reaction vessel with adjustments in temperature. nih.gov More advanced one-pot syntheses aim to build the triazine ring and introduce its substituents simultaneously.

Several multicomponent reactions for 1,3,5-triazines have been developed:

A three-component reaction of arylaldehydes, thiourea, and orthoformates provides a catalyst-free, one-pot route to 1,3,5-triazine-2,4-dithione derivatives. nih.gov

Unsymmetrical 1,3,5-triazin-2-amines have been synthesized in a three-component reaction using imidates, guanidines, and amides or aldehydes. organic-chemistry.org

Microwave-assisted one-pot reactions have been developed for the condensation of cyanoguanidine, aldehydes, and amines, followed by rearrangement and aromatization to yield N,6-diaryl-1,3,5-triazine-2,4-diamines. nih.gov

These methods showcase the power of MCRs to rapidly generate complex and diverse triazine structures from simple starting materials. researchgate.net

Solid-Phase and Combinatorial Synthetic Methodologies

Solid-phase synthesis is a powerful technique for the preparation of large libraries of compounds for screening purposes, and it has been successfully applied to 1,3,5-triazine derivatives. In this methodology, the triazine scaffold or a building block is attached to a solid support (resin), and subsequent reactions are carried out. The use of a solid support simplifies purification, as excess reagents and byproducts are simply washed away after each step.

A typical solid-phase synthesis of a triazine library involves:

Attachment: A linker molecule is attached to a solid-phase resin.

Scaffold Loading: A dichlorotriazine derivative is reacted with the resin-bound linker.

Diversification: The remaining chlorine atoms on the triazine are sequentially displaced by reacting the resin-bound intermediate with a variety of building blocks (e.g., amines, thiols).

Cleavage: The final trisubstituted triazine products are cleaved from the solid support, typically under acidic conditions.

This approach allows for the rapid and systematic creation of hundreds or thousands of unique triazine derivatives by varying the building blocks used at each diversification step. It is a cornerstone of combinatorial chemistry and has been instrumental in the discovery of new biologically active triazine compounds.

Nucleophilic Substitution at the Triazine Ring

The most prominent feature of the chemical reactivity of this compound is the facile displacement of the chlorine atom via nucleophilic aromatic substitution (SNAr). smolecule.com The triazine ring's electron-deficient nature, enhanced by the inductive electron-withdrawing effect of the three ring nitrogens and the chlorine atom, makes the carbon atom to which the chlorine is attached highly electrophilic and prone to attack by a wide array of nucleophiles. zenodo.org

The general mechanism is considered a two-stage process involving the initial addition of the nucleophile to form a tetrahedral intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore the aromaticity of the ring. zenodo.org

The substitution of the chlorine atom can be readily achieved by various nucleophiles, including amines, thiols, and alkoxides, typically under basic conditions. smolecule.com This reactivity allows for the synthesis of a diverse range of disubstituted triazine derivatives. For instance, reaction with amines yields amino-triazines, while reaction with thiols produces thioether-substituted triazines.

The reactivity of the s-triazine core is sequential. Starting from a related compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the substitution of each chlorine atom requires progressively more forcing conditions. The first substitution can often be carried out at low temperatures (0–5 °C), the second at room temperature, and the third may require heating. nih.govresearchgate.net This is because each successive substitution by an electron-donating nucleophile increases the electron density of the triazine ring, thereby reducing its electrophilicity and deactivating it toward subsequent attacks. nih.govresearchgate.net In the case of this compound, the presence of the methylsulfanyl group already influences the reactivity for the displacement of the remaining chlorine atom.

Table 1: Examples of Nucleophilic Substitution Reactions on Chloro-s-triazines This table is illustrative of the types of transformations common for chloro-s-triazines and is based on the general reactivity described in the sources.

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | R-NH2 (e.g., Benzylamine) | 2-Amino-4-(methylsulfanyl)-1,3,5-triazine derivative | smolecule.comnih.gov |

| Thiol | R-SH (e.g., Thiophenol) | 2-Thioether-4-(methylsulfanyl)-1,3,5-triazine derivative | smolecule.comnih.gov |

| Alkoxide | R-O- (e.g., Sodium methoxide) | 2-Alkoxy-4-(methylsulfanyl)-1,3,5-triazine derivative | nih.gov |

| Hydroxide (B78521) | NaOH | 4-(Methylsulfanyl)-1,3,5-triazin-2-ol | zenodo.org |

Oxidation and Reduction Processes Involving Triazine Moieties

The triazine ring system can participate in both oxidation and reduction reactions, although these are less commonly exploited than nucleophilic substitution. The methylsulfanyl (-SCH₃) group in this compound is susceptible to oxidation. Oxidation of similar methylthio-substituted heterocycles typically yields the corresponding sulfoxide (B87167) (-SOCH₃) and sulfone (-SO₂CH₃) derivatives upon treatment with appropriate oxidizing agents. These transformations significantly alter the electronic properties of the substituent, making it strongly electron-withdrawing and potentially affecting the reactivity and biological activity of the entire molecule.

Electrochemical studies on related triazine compounds, such as the herbicide terbuthylazine, show that the triazine moiety can undergo reduction. ub.edu The process often involves the transfer of electrons to the heterocyclic ring. For some complex triazine derivatives, reduction can lead to the formation of radical anions, which may be transient or stable depending on the molecular structure and reaction conditions. nih.gov These radical species can then participate in subsequent reactions.

Hydrolytic Transformations and Stability Studies

The stability of this compound in aqueous media is primarily governed by the hydrolysis of the carbon-chlorine bond. This reaction is a specific case of nucleophilic substitution where water acts as the nucleophile. The hydrolysis product is 4-(methylsulfanyl)-1,3,5-triazin-2-ol, where the chlorine atom is replaced by a hydroxyl group.

The rate of hydrolysis for chloro-s-triazines is influenced by pH, temperature, and the other substituents on the ring. Generally, the reaction is slow in neutral water but can be catalyzed by acid or base. The electron-deficient nature of the triazine ring facilitates this nucleophilic attack by water. Many triazine compounds are known to be relatively stable under natural environmental conditions, which contributes to their persistence as environmental contaminants when used as herbicides. nih.gov The hydrolysis of the chloro group is a key step in the degradation pathway of many chloro-s-triazine herbicides.

Radical Reactions and Their Products

While ionic pathways like nucleophilic substitution are dominant, the triazine ring can also be involved in radical reactions. Research on the reaction of chloro-s-triazine herbicides (such as atrazine (B1667683) and simazine) with polysulfides has shown evidence for a nucleophilic radical substitution (Sᵣₙ1) mechanism. nih.gov This pathway involves the formation of a radical anion intermediate. The reaction was observed to be significantly inhibited by radical scavengers, supporting the involvement of free radical species. nih.gov

Furthermore, triazine derivatives can be used in photoinitiating systems for free radical polymerization. researchgate.net In these systems, a photoinduced electron transfer can occur, leading to the formation of a triazine radical anion. This species can then undergo dissociation, such as the cleavage of a C-Cl bond, to generate radicals that initiate polymerization. researchgate.net The products of such radical reactions are highly dependent on the specific reactants and conditions but typically involve the coupling of the triazine-derived radical with another radical species or addition across a double bond.

Molecular Structure-Reactivity Correlations

The reactivity of the 1,3,5-triazine ring is profoundly influenced by the electronic effects of its substituents. nih.gov Understanding these effects is crucial for predicting reaction outcomes and designing new molecules with desired properties. The two primary electronic influences are the inductive and resonance effects. lasalle.edulibretexts.orgucalgary.ca

Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. The three nitrogen atoms in the s-triazine ring exert a strong electron-withdrawing inductive effect, which is the primary reason for the high reactivity of the ring carbons towards nucleophiles. zenodo.org The chlorine atom substituent in this compound further enhances the electrophilicity of the attached carbon through its own strong electron-withdrawing inductive effect.

Resonance Effect: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. lasalle.eduucalgary.ca

The chloro substituent, despite its strong inductive pull, has lone pairs of electrons that can be donated into the ring via resonance. In electrophilic aromatic substitution, this resonance donation can direct incoming electrophiles, but in the highly electron-poor triazine system, its inductive effect is more dominant in defining the reactivity for nucleophilic substitution. libretexts.org

The methylsulfanyl (-SCH₃) group is more complex. The sulfur atom is more electronegative than carbon, so it has a weak electron-withdrawing inductive effect. However, like chlorine, it has lone pairs that can be donated into the ring via resonance, which is an electron-donating effect. The net effect depends on the specific reaction.

Table 2: Summary of Substituent Electronic Effects on the s-Triazine Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Nucleophilic Substitution Reactivity | Reference |

|---|---|---|---|---|

| -Cl (Chloro) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Strongly Activating (makes the carbon more electrophilic) | libretexts.orgucalgary.ca |

| -SCH3 (Methylsulfanyl) | Weakly Electron-Withdrawing (-I) | Electron-Donating (+R) | Deactivating (compared to H, but less so than -Cl) | lasalle.edu |

| Ring Nitrogens | Strongly Electron-Withdrawing (-I) | N/A (part of the ring) | Strongly Activating (makes all ring carbons electrophilic) | zenodo.org |

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy (Infrared and Raman Spectroscopies)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. For 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine, these techniques would be expected to reveal characteristic vibrational modes of the triazine ring, as well as the C-Cl and C-S bonds.

Key expected vibrational bands would include:

Triazine Ring Vibrations : Stretching and bending modes of the C=N and C-N bonds within the heterocyclic ring. These typically appear in the fingerprint region of the IR spectrum, often between 1600 cm⁻¹ and 1300 cm⁻¹.

C-S Stretching : The carbon-sulfur bond of the methylsulfanyl group would exhibit a characteristic stretching vibration, generally in the range of 700-600 cm⁻¹.

C-Cl Stretching : The carbon-chlorine bond would produce a strong absorption in the 800-600 cm⁻¹ region.

CH₃ Vibrations : Symmetric and asymmetric stretching and bending modes of the methyl group would be observable, typically around 2950-2850 cm⁻¹ for stretching and 1450-1375 cm⁻¹ for bending.

While IR and Raman data are available for many triazine derivatives, specific spectra for this compound are not found in the reviewed literature.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, and Heteronuclear NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule.

¹H NMR : The proton NMR spectrum of this compound is expected to be relatively simple. It would likely show a singlet for the three protons of the methyl group (S-CH₃). The chemical shift of this singlet would be influenced by the electron-withdrawing nature of the sulfur atom and the triazine ring.

¹³C NMR : The carbon NMR spectrum would provide signals for the carbon atoms in the triazine ring and the methyl group. The chemical shifts of the ring carbons would be affected by the different substituents (chlorine and methylsulfanyl group), providing insight into the electronic environment of the ring.

Heteronuclear NMR : Techniques such as ¹⁵N NMR could be employed to probe the nitrogen environments within the triazine ring, though this is less common in routine characterization.

No specific ¹H or ¹³C NMR spectral data for this compound has been identified in publicly accessible scientific literature.

Mass Spectrometry (High-Resolution Mass Spectrometry and Tandem Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) : HRMS would be critical for confirming the elemental formula (C₄H₄ClN₃S) of the compound by providing a highly accurate mass measurement.

Tandem Mass Spectrometry (MS/MS) : This technique would involve the fragmentation of the parent ion. Expected fragmentation pathways could include the loss of the chlorine atom, the methyl group, or the entire methylsulfanyl group, as well as the cleavage of the triazine ring. These fragmentation patterns would serve to confirm the compound's structure.

While mass spectra for numerous other triazine herbicides and derivatives are well-documented sarex.comnist.gov, a specific mass spectrum for this compound is not available.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions. If this compound can be crystallized, X-ray diffraction would provide precise information on the geometry of the triazine ring and the conformation of the methylsulfanyl group. Such an analysis has been performed on the closely related compound, 2-(2-Chlorophenylamino)-4-methylsulfanyl-1,3,5-triazine, revealing details about its crystal packing and intermolecular hydrogen bonding. However, no crystallographic data for this compound itself is currently published.

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., FIA/MS)

Hyphenated techniques, which couple a separation method like chromatography with a detection method like mass spectrometry, are essential for the analysis of complex mixtures. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for the detection and quantification of triazine herbicides and their metabolites in environmental and biological samples. nih.gov Flow Injection Analysis/Mass Spectrometry (FIA/MS) could be used for the rapid, high-throughput analysis of samples containing this compound without prior chromatographic separation. Specific applications or developed methods for this particular compound have not been reported.

Other Advanced Characterization Methods (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) : TGA would measure the change in mass of the compound as it is heated, indicating its thermal stability and decomposition profile.

Differential Scanning Calorimetry (DSC) : DSC would be used to determine the melting point and to study other thermal transitions, such as glass transitions or crystallization events.

No TGA or DSC data for this compound is available in the reviewed sources.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular geometries, electronic properties, and spectroscopic features. For s-triazine derivatives, Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy. Ab initio methods, while computationally more intensive, provide benchmark results.

Studies on analogous compounds, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884), utilize DFT methods like B3LYP with various basis sets to compute optimized geometries, vibrational frequencies, and electronic properties. researchgate.net These calculations are crucial for understanding the molecule's stability and behavior at a quantum mechanical level.

Electronic structure analysis reveals key details about bonding, charge distribution, and reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and charge transfer potential within the molecule. researchgate.net For s-triazine derivatives, the frontier orbitals are typically distributed across the triazine ring and its substituents, and their energies are key to predicting sites of electrophilic and nucleophilic attack.

A theoretical DFT study on the related compound 2-chloro-4,6-dimethoxy-1,3,5-triazine affirmed that charge transfer interactions occur within the molecule, as revealed by frontier molecular orbital analysis. researchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations This table presents typical parameters obtained from DFT calculations on s-triazine derivatives. Specific values for 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine would require dedicated computational analysis.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (Egap) | Energy difference between LUMO and HOMO | Relates to molecular reactivity and stability. |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences intermolecular interactions and solubility. |

| NBO Charges | Calculated atomic charges based on NBO analysis | Reveals charge distribution and electrostatic potential. |

| Stabilization Energy (E(2)) | Energy of donor-acceptor NBO interactions | Quantifies intramolecular charge transfer and resonance effects. |

Theoretical vibrational frequency calculations are performed on the optimized molecular geometry. The results are used to characterize stationary points on the potential energy surface (a true minimum has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral bands to specific molecular motions (e.g., C-N stretching, ring breathing, substituent vibrations) can be achieved. Such analyses have been successfully applied to various s-triazine derivatives to confirm their computed structures. researchgate.net

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling is instrumental in studying the mechanisms of chemical reactions. For this compound, the most significant reaction is the nucleophilic aromatic substitution (SNAr) at the carbon atom bonded to the chlorine. The s-triazine ring is electron-deficient, which facilitates the attack of nucleophiles.

Simulations of reaction pathways typically involve:

Locating Reactants and Products: The geometries of the starting materials and products are optimized.

Identifying Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. This structure is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.

Calculating Activation Energy (Ea): The energy difference between the transition state and the reactants determines the activation energy, which is a key factor in the reaction rate.

This type of modeling can predict the relative reactivity of the chlorine atom toward different nucleophiles (e.g., amines, alcohols, thiols) and how substituents on the triazine ring influence the reaction barrier. Studies on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) have shown that the reactivity of the chlorine atoms can be controlled by temperature, allowing for stepwise substitutions, a principle that extends to its derivatives.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) Investigations

QSPR and QSRR are computational methods that aim to build mathematical models correlating the chemical structure of compounds with their physical properties (QSPR) or biological/chemical reactivity (QSRR). These models are typically developed for a series of related compounds.

The general workflow involves:

Data Set Collection: A series of compounds with known experimental property or activity values is assembled.

Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each molecule. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that relates a subset of the most relevant descriptors to the property/activity of interest.

Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation techniques.

For the s-triazine class of compounds, QSAR and QSPR studies have been successfully conducted to model properties like antimicrobial activity, anticancer potency, and ecotoxicity. sphinxsai.comresearchgate.netnih.gov For instance, a 3D-QSAR study on quinolone-based s-triazines identified that substitutions with less electronegative groups and specific bulky groups could enhance antimicrobial activity. sphinxsai.com Another study on 6-chloro-1,3,5-triazine derivatives developed a QSPR model to predict the bioconcentration factor, an important environmental parameter. researchgate.net While a specific QSPR/QSRR model for this compound is not available in the reviewed literature, these examples demonstrate the utility of the approach for designing new triazine derivatives with desired properties.

In-Depth Analysis of this compound: Environmental Transformation and Degradation

The environmental persistence and ultimate fate of synthetic chemical compounds are of significant scientific interest. The compound this compound, a substance belonging to the s-triazine class of heterocyclic nitrogen compounds, is subject to various environmental transformation processes. Structurally, it possesses two key reactive sites on the triazine ring: a chlorine atom and a methylsulfanyl (-SCH₃) group. The degradation of this molecule in the environment is primarily governed by photochemical, hydrolytic, and microbial processes, which determine its persistence, potential for transport, and the nature of its transformation products.

Environmental Transformation and Degradation Pathways

Fate of Degradation Products in Environmental Compartments

The environmental transformation of this compound results in the formation of several degradation products. The fate of these products within various environmental compartments—namely soil, water, and air—is determined by their individual physicochemical properties, the characteristics of the surrounding environment, and the prevalent biotic and abiotic degradation processes. While specific quantitative data for the degradation products of this compound are not extensively available in publicly accessible scientific literature, the fate of analogous s-triazine metabolites provides a strong indication of their expected behavior.

The primary degradation pathway for methylthio-s-triazines, such as the subject compound, involves the oxidation of the methylthio group (-SCH₃) to a methylsulfinyl (-SOCH₃) and subsequently to a methylsulfonyl (-SO₂CH₃) group. This is followed by the hydrolysis of the chloro-substituent and the oxidized sulfur-containing groups, ultimately leading to the formation of a more polar and less toxic hydroxy-triazine derivative.

In Soil:

Degradation products of this compound are subject to several processes in the soil environment, including microbial degradation, sorption to soil particles, and leaching to lower soil profiles.

Methylsulfinyl- and Methylsulfonyl-triazines: These oxidized metabolites are generally more water-soluble and less sorptive to soil organic matter compared to the parent compound. This increased mobility can lead to a higher potential for leaching into groundwater. However, they are also susceptible to further microbial degradation. Studies on related triazine herbicides have shown that the half-life of such metabolites can vary significantly depending on soil type and microbial activity.

Hydroxy-triazines: The replacement of the chlorine atom with a hydroxyl group significantly increases the polarity and water solubility of the molecule. Hydroxy-s-triazines are generally considered less mobile in soil than their chloro- or methylthio- counterparts due to stronger adsorption to soil colloids, particularly clay minerals and organic matter. While less prone to leaching, their persistence can vary. Microbial communities in the soil play a crucial role in the further degradation of these hydroxy derivatives, which can ultimately lead to the cleavage of the triazine ring.

In Water:

The fate of degradation products in aquatic environments is governed by factors such as hydrolysis, photolysis, and microbial degradation.

Methylsulfinyl- and Methylsulfonyl-triazines: In the water column, these compounds can undergo further oxidation and hydrolysis. Their higher water solubility facilitates their transport in surface and groundwater. Photodegradation can also contribute to their transformation, although the rates are dependent on water clarity and sunlight intensity.

Hydroxy-triazines: These metabolites are relatively stable to hydrolysis but can be subject to photolysis in sunlit surface waters. In groundwater, where light is absent, their persistence is primarily determined by microbial activity. Due to their lower toxicity compared to the parent chloro-triazine, their presence is indicative of the natural attenuation of the initial contaminant.

In Air:

The potential for volatilization of the degradation products of this compound is generally low due to their lower vapor pressures compared to the parent compound. The oxidized and hydroxylated metabolites are significantly less volatile and are not expected to be present in the atmosphere in significant concentrations.

Detailed Research Findings:

While specific studies on this compound are limited, research on analogous compounds provides valuable insights. For instance, studies on the herbicide atrazine, a chloro-s-triazine, have extensively documented the formation and fate of its degradation products. Dealkylated metabolites of atrazine, such as deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA), have been shown to be more mobile in soil than atrazine itself. researchgate.net Hydroxyatrazine (HA), the hydroxylated degradation product, is less mobile but can persist in the soil environment. researchgate.net

Research on methylthio-s-triazines, such as prometryn, has identified the formation of sulfoxide and sulfone derivatives as key steps in their degradation. These oxidized products are then typically hydrolyzed to the corresponding hydroxy-triazine.

The following tables summarize general persistence data for analogous s-triazine herbicides and their metabolites, which can be used to infer the likely behavior of the degradation products of this compound.

Table 1: General Persistence of Analogous s-Triazine Herbicides in Soil

| Compound Class | Example Compound | Typical Soil Half-Life (DT₅₀) | Key Fate Processes |

| Chloro-s-triazines | Atrazine | 30 - 100 days | Microbial degradation, Sorption |

| Methylthio-s-triazines | Prometryn | 20 - 90 days | Microbial oxidation & hydrolysis, Sorption |

Data are generalized from various sources and can vary significantly based on soil type, climate, and microbial activity.

Table 2: Estimated Fate of s-Triazine Degradation Products in Environmental Compartments

| Degradation Product Type | Environmental Compartment | Dominant Fate Processes | Estimated Persistence | Mobility |

| Methylsulfinyl-triazine | Soil | Microbial degradation, Leaching | Low to Moderate | High |

| Water | Hydrolysis, Photolysis | Low to Moderate | High | |

| Methylsulfonyl-triazine | Soil | Microbial degradation, Leaching | Moderate | High |

| Water | Hydrolysis, Photolysis | Moderate | High | |

| Hydroxy-triazine | Soil | Microbial degradation, Strong Sorption | Moderate to High | Low |

| Water | Photolysis | Moderate | Moderate |

This table provides a qualitative estimation based on the known properties of analogous compounds.

Applications in Chemical Synthesis and Materials Science

Role as a Chemical Building Block in Organic Synthesis

2-Chloro-4-(methylsulfanyl)-1,3,5-triazine serves as a fundamental building block in organic synthesis, primarily owing to the reactive nature of its C-Cl bond. The 1,3,5-triazine (B166579) ring acts as a robust scaffold, and the sequential, controlled substitution of the chlorine atoms on its precursor, cyanuric chloride, is a well-established strategy for creating complex molecular architectures. bldpharm.com The reactivity of the chlorine atom is subject to nucleophilic substitution, allowing for the introduction of various functional groups. acs.org

The presence of the methylsulfanyl (-SCH₃) group influences the reactivity of the remaining chlorine atom. This strategic substitution makes the compound a valuable intermediate for synthesizing dissymmetrically substituted triazines, where different nucleophiles can be introduced in a stepwise manner. This controlled synthesis is crucial for developing molecules with specific chemical and physical properties. nih.gov The triazine unit is a key functional group in various fields, including the development of molecules for host-guest chemistry and complex ligands. nih.govsarex.com

Development of Functional Materials and Polymers (e.g., UV Stabilizers)

The 1,3,5-triazine core is integral to the development of high-performance functional materials, most notably ultraviolet (UV) stabilizers. irowater.comresearchgate.net Triazine-based UV absorbers are recognized for their high efficiency, durability, and broad-spectrum protection in both UVA and UVB ranges. researchgate.net These compounds are synthesized using chlorotriazines as precursors. The synthesis involves reacting the chlorotriazine with nucleophiles, such as substituted phenols, to create the final 2-(2'-hydroxyphenyl)-1,3,5-triazine structure that is exceptionally effective at dissipating UV energy. acs.orgsarex.com

While direct synthesis from this compound is not commonly documented for commercial UV stabilizers, it represents a key type of intermediate derived from cyanuric chloride, which is the foundational starting material for this class of functional materials. researchgate.netsarex.com The general synthetic pathway allows for the creation of a wide variety of stabilizers with tailored properties.

Table 1: Examples of Commercial Triazine-Based UV Absorbers

| Commercial Name | Chemical Intermediate Type | Application |

|---|---|---|

| UV-1577 | 4,6-diphenyl-2-(2,4-dihydroxyphenyl)-1,3,5-triazine | Engineering plastics (PC, PET) researchgate.netsarex.com |

| UV-1164 | 4,6-bis(2,4-dimethylphenyl)-2-(2,4-dihydroxyphenyl)-1,3,5-triazine | Plastics, Coatings researchgate.net |

| UV-400 | Derivative of Intermediate 1 | Coatings, Plastics researchgate.net |

Beyond UV absorbers, triazine derivatives are crucial in the field of organic electronics. Chloro-triazine intermediates are used to synthesize electron-transport materials and bipolar host materials for Organic Light-Emitting Diodes (OLEDs). chemicalbook.comfishersci.fi These materials facilitate efficient charge transport and emission in the device, and the triazine core provides thermal and chemical stability. zenodo.org

Use as a Reagent and Catalyst in Organic Transformations

This compound functions primarily as a reactive reagent rather than a catalyst. Its utility stems from the electrophilic nature of the carbon atom bonded to chlorine, making it susceptible to attack by a wide range of nucleophiles. This allows the compound to act as a vehicle for transferring the 4-(methylsulfanyl)-1,3,5-triazinyl moiety to other molecules.

The reactivity of the chlorine atom is significantly influenced by the other substituents on the triazine ring. Research comparing the hydrolysis and methanolysis rates of various 2-chloro-s-triazinyl derivatives has shown that the 4-alkylthio substituent leads to a high order of reactivity. researchgate.net This enhanced reactivity is a key feature, making it a more effective reagent in certain transformations compared to other substituted chlorotriazines. For instance, the 2-chloro-4-methylthio derivative displays a high propensity to undergo alcoholysis (reaction with an alcohol) over hydrolysis (reaction with water), a selectivity that is highly valuable in specific synthetic contexts, such as dyeing. researchgate.net

Precursor for Advanced Chemical Entities (e.g., reactive dyes, cation exchangers)

The role of this compound as a precursor is most prominent in the synthesis of advanced functional molecules like reactive dyes and functional porous polymers.

Reactive Dyes

This compound is a precursor for a novel class of hetero-bifunctional reactive dyes. irowater.com Reactive dyes form a covalent bond with the fiber, typically cotton, resulting in excellent wash fastness. In these dyes, the 2-chloro-4-(methylsulfanyl)-1,3,5-triazinyl group serves as one of the reactive anchors that binds to the hydroxyl groups of cellulose (B213188) under alkaline conditions. researchgate.netgoogle.com

The presence of the methylsulfanyl group is strategic, as it enhances the reactivity of the chlorine atom, allowing the dyeing process to occur under milder conditions with high fixation efficiency. rsc.org Studies have shown that dyes incorporating the 2-chloro-4-alkylthio-s-triazinyl group exhibit good build-up and fixation properties, comparable to or exceeding those of leading commercial products. researchgate.netgoogle.com The 2-chloro-4-methylthio-derivative, in particular, demonstrates excellent fixation to cotton, which is attributed to its preference for reacting with the hydroxyl groups of the fabric rather than with water in the dye bath. researchgate.net

Table 2: Dyeing Properties of a Reactive Dye with a 2-chloro-4-methylthio-s-triazinyl Group

| Property | Observation | Source |

|---|---|---|

| Reactivity Order | 4-alkylthio > 4-methoxy > 4-dimethylamino | researchgate.net |

| Chemical Selectivity | High propensity for alcoholysis over hydrolysis | researchgate.net |

| Fixation on Cotton | Excellent fixation during exhaust dyeing | researchgate.net |

| Bond Stability | Improved dye-fiber bond stability under alkaline conditions | rsc.org |

Functional Porous Polymers

As a derivative of cyanuric chloride, this compound is a building block for creating advanced porous materials. While not specifically used for traditional cation exchangers, it is a precursor for Covalent Triazine-based Frameworks (CTFs). These are highly stable, porous polymers synthesized through the trimerization of nitrile-functionalized monomers. The resulting materials have a nitrogen-rich structure due to the triazine rings, which imparts a strong affinity for carbon dioxide. By designing monomers that can be derived from chlorotriazine intermediates, it is possible to synthesize functional frameworks with high surface areas and tailored pore sizes for applications in gas storage and separation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.